molecular formula C9H11NO B156315 (1R,2S)-1-amino-2-indanol CAS No. 136030-00-7

(1R,2S)-1-amino-2-indanol

Cat. No. B156315
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-DTWKUNHWSA-N
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Description

(1R,2S)-1-amino-2-indanol (AI) is a chiral compound that has been studied for its complexation with methyl lactate enantiomers. The research has shown that AI can form two isomeric complexes with each diastereoisomer of methyl lactate, with the most stable form being an insertion structure. This structure exhibits minimal chiral discrimination, while a secondary structure shows enantioselectivity due to a CH...pi interaction .

Synthesis Analysis

The synthesis of (1S,2R)-1-amino-2-indanol, an enantiomer of AI, has been achieved through various methods. One approach involves an intramolecular Friedel–Crafts acylation of (R)-2-acetoxy-3-phenylpropanoic acid, which is derived from D-(R)-phenylalanine. This compound can also be obtained through enzymatic resolution of (±)-2-acetoxy-1-indanone. The ketone intermediate is then converted to the amino alcohol via oxime formation and diastereoselective hydrogenation . Another method employs a chemoenzymatic synthesis starting from indanone, involving manganese (III) acetate oxidation, enantioselective hydrolysis by Rhizopus oryzae, and selective reduction of the oxime derivative .

Molecular Structure Analysis

The molecular structure of AI has been extensively studied in its neutral, protonated, and radical cation forms. Chirality effects on intramolecular interactions vary with the charge and protonation states. For instance, an intramolecular hydrogen bond is formed in the neutral or protonated (1R,2S)-cis-amino-indanol, which is not possible in the (1R,2R)-trans form. The radical cation form undergoes a ring opening, leading to a loss of chirality effects .

Chemical Reactions Analysis

The chemical reactivity of AI has been explored through its interactions with methyl lactate. The formation of hydrogen bonds and CH...pi interactions in the complexes of AI with methyl lactate enantiomers demonstrates the compound's ability to engage in stereospecific chemical reactions. These interactions are crucial for understanding the chiral recognition processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of AI are influenced by its chiral nature. The spectroscopic studies of AI in different forms reveal that chirality can affect the NH/OH stretch range and hyperconjugation effects. These properties are essential for the development of chiral recognition techniques and the synthesis of pharmaceuticals, such as HIV protease inhibitors .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

  • Synthesis of Optically Active Compounds : (1R,2S)-1-amino-2-indanol has been used in the asymmetric synthesis of optically active compounds. It is particularly significant in the production of HIV-1 protease inhibitors like Indinavir. Additionally, its use in chiral stationary phases and various asymmetric transformations, such as carbonyl reductions and aldol reactions, highlights its versatility in stereoselective synthesis (Cho & Choi, 2002).

  • Catalytic Enantioselective Reactions : This compound has been employed in catalytic enantioselective reactions, including Diels-Alder reactions, showcasing its role as a chiral catalyst or auxiliary (E. Corey, T. Roper, K. Ishihara, & G. Sarakinos, 1993).

Pharmaceutical Applications

  • HIV Protease Inhibitor Synthesis : One of the significant applications of (1R,2S)-1-amino-2-indanol is in the synthesis of Indinavir, a key component in HIV protease inhibitors. This showcases its importance in the pharmaceutical industry (A. Demir et al., 2000).

  • Production of Chiral Nucleosides : It also plays a role in the synthesis of chiral nucleosides, which are important in antiviral and anticancer research. This demonstrates its potential in developing new therapeutic agents (E. A. Ugliarolo et al., 2012).

Material Science

  • Gas Phase Spectroscopy Studies : In material science, (1R,2S)-1-amino-2-indanol has been analyzed using gas-phase spectroscopy to understand its conformational properties. Such studies are crucial for developing new materials and understanding molecular interactions (Aude Bouchet et al., 2015).

Future Directions

The future directions of research on similar compounds could involve further exploration of their potential applications in various fields, such as pharmaceuticals and various amino acids used in biological systems .

properties

IUPAC Name

(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1-amino-2-indanol

CAS RN

136030-00-7, 7480-35-5
Record name (+)-cis-1-Amino-2-indanol
Source CAS Common Chemistry
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Record name 1-Amino-2-indanol, cis-(+/-)-
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Record name 1-Amino-2-indanol, cis-(+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1-amino-2,3-dihydro-1H-inden-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123
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Record name 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-2-INDANOL, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B
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Record name 1-AMINO-2-INDANOL, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
I Gallou, CH Senanayake - Chemical reviews, 2006 - ACS Publications
Natural products generally exist as a single enantiomer as a consequence of the inherent chirality of the enzymes that produce them. Furthermore, enzymes, receptors, and other …
Number of citations: 83 pubs.acs.org
E Matamoros, ME Light, P Cintas, JC Palacios - Molecules, 2023 - mdpi.com
This paper thoroughly explores the formation of Schiff bases derived from salicylaldehydes and a conformationally restricted amino alcohol (1-amino-2-indanol), as well as the …
Number of citations: 1 www.mdpi.com
T Fujiwara, M Sasaki, K Omata, C Kabuto… - Tetrahedron …, 2004 - Elsevier
Development of a new, efficient resolution method of α-cyano-α-fluoro-p-tolylacetic acid (CFTA) has been successfully achieved, which has been troublesome to obtain by conventional …
Number of citations: 26 www.sciencedirect.com
Y Imai, N Shiota, T Kinuta, T Okuno, Y Nakano… - 2010 - Wiley Online Library
A chiral anthracenecarboxylic acid/amine supramolecular organic fluorophore composed of a 2D layered network structure was developed by combining 1‐amino‐2‐indanol and 2‐…
CH Senanayake, D Krishnamurthy… - Handbook of Chiral …, 2005 - books.google.com
The amino alcohol cis-1-amino-2-indanol (1) has been shown to be an extremely versatile reagent in asymmetric synthesis. It has been used as a chiral auxiliary. This chemistry and the …
Number of citations: 0 books.google.com
R Hett, QK Fang, Y Gao, SA Wald… - … Process Research & …, 1998 - ACS Publications
(R,R)-Formoterol (1) is a long-acting, very potent β 2 -agonist, which is used as a bronchodilator in the therapy of asthma and chronic bronchitis. Highly convergent synthesis of enantio- …
Number of citations: 108 pubs.acs.org
EA Ugliarolo, B Lantaño, GY Moltrasio… - Tetrahedron …, 2009 - Elsevier
A series of new chiral 6-substituted purinyl and 8-aza-purinyl carbonucleosides based on indanol were synthesized from the commercially available (1R,2S)-1-amino-2-indanol and (1S,…
Number of citations: 9 www.sciencedirect.com
G Arena, N Zill, J Salvadori, N Girard, A Mann… - Organic …, 2011 - ACS Publications
Convenient accesses to enantiomerically pure 2-, 2,3-, 2,6-, 2,3,6-substituted piperidines and 1,4-substituted indolizine are described. At first, indium-mediated aminoallylation and -…
Number of citations: 44 pubs.acs.org
JB Kim, A Satyender, DO Jang - Bulletin of the Korean Chemical Society, 2013 - Citeseer
There has been great interest in developing methods for asymmetric nucleophilic allylic addition of organometallic reagents to imine derivatives. 1 The resulting homoallylic amines are …
Number of citations: 2 citeseerx.ist.psu.edu
JR Struble, JW Bode - Tetrahedron, 2008 - Elsevier
A modular synthesis of N-substituted chiral imidazolium salts derived from (1R,2S)-(+)-1-amino-2-indanol is described. A wide range of amines are amenable to late stage introduction …
Number of citations: 28 www.sciencedirect.com

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